Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate

Catalog No.
S12118688
CAS No.
M.F
C21H19NO3S
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene...

Product Name

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-7-5-4-6-8-15)13-26-20(18)22-19(23)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

FYRCLNLAFHMQMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups. This compound is characterized by its ethyl ester group, an amine group attached to a 4-methylbenzoyl moiety, and a phenyl group at the 4-position of the thiophene. The molecular formula for this compound is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S, indicating a significant degree of structural complexity.

The thiophene ring is known for its aromatic properties and ability to participate in various

, including:

  • Nucleophilic Substitution: The electrophilic nature of the carbonyl carbon in the benzoyl group can react with nucleophiles, leading to substitution reactions.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Amination: The amine group can participate in further reactions with electrophiles, potentially leading to the formation of more complex amine derivatives.

Thiophene derivatives, including ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate, exhibit a variety of biological activities. Research indicates that these compounds may possess:

  • Antimicrobial Properties: Some thiophene-based compounds have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Activity: Certain derivatives have been noted for their potential to reduce inflammation in biological models.
  • Anticancer Effects: Studies suggest that modifications on thiophene rings can lead to compounds with selective cytotoxicity against cancer cells.

The specific biological activity of ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate requires further investigation to establish its efficacy and mechanism of action.

The synthesis of ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate can be achieved through several methodologies:

  • Condensation Reaction: A common approach involves the condensation of 4-methylbenzoyl chloride with an appropriate thiophene derivative containing an amino group. This reaction typically requires a base catalyst such as triethylamine to facilitate the formation of the amide bond.
  • Esterification: The carboxylic acid derivative can be converted into an ester using ethanol in the presence of an acid catalyst, such as sulfuric acid.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including the formation of intermediates that are subsequently transformed into the final product through selective reactions.

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Material Science: Its unique electronic properties may find applications in organic electronics or as precursors for conducting polymers.
  • Agriculture: If proven effective against pathogens, it could be explored as a pesticide or fungicide.

Studies on the interactions of ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate with biological targets are crucial for understanding its potential therapeutic effects. These studies may include:

  • Binding Affinity Assays: Evaluating how effectively this compound binds to specific receptors or enzymes.
  • In vitro Studies: Testing its effects on cell lines to assess cytotoxicity and mechanism of action.
  • In vivo Studies: Animal models may be used to evaluate pharmacokinetics and therapeutic efficacy.

Several compounds share structural similarities with ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate, including:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate
    • Similarity: Contains a thiophene ring and amino group.
    • Unique Feature: Lacks the benzoyl substituent.
  • Ethyl 2-amino-5-phenyldithiophene-3-carboxylate
    • Similarity: Contains a phenyl group and carboxylic acid functionality.
    • Unique Feature: Has dithiophene structure instead of monothiophene.
  • Ethyl 2-amino-4-isobutylthiophene-3-carboxylate
    • Similarity: Shares the thiophene core and carboxylic acid functionality.
    • Unique Feature: Contains an isobutyl substituent instead of benzoyl.

Comparison Table

Compound NameStructure TypeUnique Features
Ethyl 2-amino-4-methylthiophene-3-carboxylateThiophene with amino groupLacks benzoyl substituent
Ethyl 2-amino-5-phenyldithiophene-3-carboxylateDithiopheneDithiophene structure
Ethyl 2-amino-4-isobutylthiophene-3-carboxylateThiophene with amino groupIsobutyl substituent

This comparison highlights how ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate stands out due to its unique combination of functional groups, which may confer distinct biological properties compared to its analogs. Further research into these similarities and differences will enhance our understanding of this compound's potential uses in various scientific fields.

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

365.10856464 g/mol

Monoisotopic Mass

365.10856464 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types